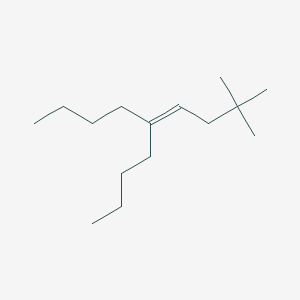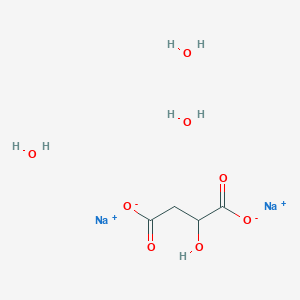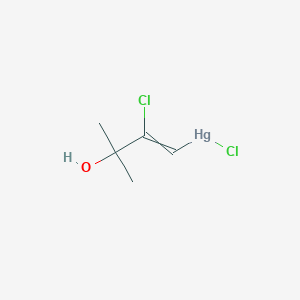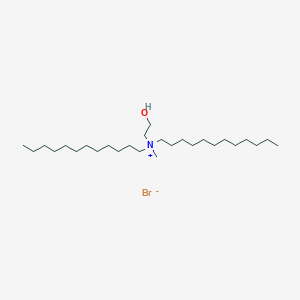![molecular formula C15H23ClO3 B14491613 6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one CAS No. 63377-35-5](/img/structure/B14491613.png)
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one is an organic compound with a unique bicyclic structure. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and an enone moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and hydroxylation reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of amines or thiols derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one: shares similarities with other bicyclic compounds, such as:
Uniqueness
The presence of both the chlorine atom and the hydroxyl group in this compound makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
63377-35-5 |
|---|---|
Fórmula molecular |
C15H23ClO3 |
Peso molecular |
286.79 g/mol |
Nombre IUPAC |
6-chloro-8-(3-hydroxyoct-1-enyl)-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C15H23ClO3/c1-2-3-4-5-10(17)6-7-11-12-8-15(18)19-14(11)9-13(12)16/h6-7,10-14,17H,2-5,8-9H2,1H3 |
Clave InChI |
LJZQFRJTHVKRFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC1C2CC(C1CC(=O)O2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)




